molecular formula C30H41N3O5 B1217774 His-PG CAS No. 69436-84-6

His-PG

Cat. No.: B1217774
CAS No.: 69436-84-6
M. Wt: 523.7 g/mol
InChI Key: VNERKJGHSVUODX-GHIWEOOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

His-PG refers to progesterone-11α-hemisuccinate-(2-[¹²⁵I]-iodohistamine), a synthetic progesterone analog used in photoaffinity labeling studies to investigate steroid hormone interactions. This compound incorporates a radioactive iodine isotope (¹²⁵I) and a histamine moiety conjugated to progesterone via a hemisuccinate linker, enabling precise tracking of binding sites in biological systems . Notably, this compound was instrumental in identifying a 29 kDa estrogen-specific target protein (p29) in mouse cerebellar membranes, suggesting cross-talk between progesterone and estrogen signaling pathways . Its design leverages the histidine tag for purification and the iodine isotope for radiolabeling, making it a critical tool in receptor mapping and competitive binding assays.

Properties

CAS No.

69436-84-6

Molecular Formula

C30H41N3O5

Molecular Weight

523.7 g/mol

IUPAC Name

[(8S,9S,10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] 4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C30H41N3O5/c1-18(34)23-6-7-24-22-5-4-19-14-21(35)10-12-29(19,2)28(22)25(15-30(23,24)3)38-27(37)9-8-26(36)32-13-11-20-16-31-17-33-20/h14,16-17,22-25,28H,4-13,15H2,1-3H3,(H,31,33)(H,32,36)/t22-,23+,24?,25+,28+,29-,30+/m0/s1

InChI Key

VNERKJGHSVUODX-GHIWEOOYSA-N

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)NCCC5=CN=CN5)C

Isomeric SMILES

CC(=O)[C@H]1CCC2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)NCCC5=CN=CN5)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)NCCC5=CN=CN5)C

Other CAS No.

7149-67-9

Synonyms

his-PG
progesterone 11-hemisuccinate-(2-iodohistamine)
progesterone-11-hemisuccinate-(2-iodohistamine)

Origin of Product

United States

Comparison with Similar Compounds

Implications for Future Research

  • Drug Development: this compound’s ability to map non-classical targets supports the design of dual-action steroids for diseases like breast cancer, where estrogen-progesterone crosstalk is critical.
  • Methodology : Protocols for this compound purification (e.g., Ni²⁺ columns) and cleavage (TEV protease) provide templates for engineering similar probes .

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